molecular formula C25H30N4O2 B2385528 N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286713-03-8

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2385528
CAS No.: 1286713-03-8
M. Wt: 418.541
InChI Key: DBNOJEIGUFMQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a novel chemical entity designed for targeted cancer research, focusing on the inhibition of angiogenesis. This compound is structurally characterized by a pyrazole core linked to an acetamide group and a morpholino ring, a design that leverages the known pharmacological significance of the pyrazole scaffold in oncology . Pyrazole-based biomolecules are recognized for their potent antitumor activities and are found in several clinical and pre-clinical candidates . The specific molecular architecture of this acetamide derivative suggests its potential as a potent inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of tumor angiogenesis . VEGFR-2 inhibition is a validated therapeutic strategy, as blocking this signaling pathway disrupt the formation of new blood vessels that supply tumors, thereby inhibiting cancer growth and metastasis . Research on structurally similar 2-(1H-pyrazol-1-yl)acetamide compounds has demonstrated excellent VEGFR-2 inhibitory activity at nanomolar concentrations, leading to the effective suppression of tumor cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion . Furthermore, such compounds have been shown to exert anti-angiogenic effects by blocking tube formation in endothelial cells and to modulate key intracellular pathways like PI3K-Akt-mTOR, which is crucial for cell survival and growth . This compound is intended for research use only and is a valuable tool for investigating oncogenic signaling, anti-angiogenic mechanisms, and for the development of new targeted cancer therapies.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-4-20-10-7-9-19(3)24(20)26-23(30)17-29-16-22(21-11-6-5-8-18(21)2)25(27-29)28-12-14-31-15-13-28/h5-11,16H,4,12-15,17H2,1-3H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNOJEIGUFMQMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: Introducing the morpholino and o-tolyl groups through nucleophilic substitution.

    Acylation: The final step involves acylation to attach the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide: may have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its biological activity.

    Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action for N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a biological response. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Substituted Acetamide Herbicides

Compound Name Key Structural Features Molecular Weight (g/mol) Application/Activity Reference
Target Compound Morpholino, o-tolylpyrazole, 2-ethyl-6-MePh ~437.5 (calc.) Undisclosed (likely herbicide)
Acetochlor (MON-097) Chloro, ethoxymethyl, 2-ethyl-6-MePh 326.3 Herbicide (86.4% a.i.)
2-Chloro-N-(2-ethyl-6-MePh)-N-[(1S)-2-MeO-1-MeEt]acetamide Chloro, methoxy, stereospecific side chain ~350.4 (calc.) Herbicide

Key Findings :

  • The o-tolylpyrazole moiety introduces aromaticity and steric hindrance absent in simpler acetamides, possibly improving binding to enzymatic targets like acetolactate synthase (ALS) in plants .

Pharmaceutical Acetamides with Heterocyclic Motifs

Compound Name (Patent Examples) Key Structural Features Molecular Weight (g/mol) Indication/Target Reference
Target Compound Morpholino, o-tolylpyrazole ~437.5 (calc.) Undisclosed
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-MeOPh)acetamide Benzothiazole, 3-MeOPh, CF3 ~372.3 (calc.) Antimicrobial/kinase inhibitor
N-(2,6-Dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(pyrazol-1-ylmethyl)acetamide Dual pyrazole, dimethylaniline 309.4 Agrochemical (EPP catalog)

Key Findings :

  • The morpholino ring in the target compound differs from the trifluoromethylbenzothiazole in patent examples, suggesting divergent biological targets (e.g., CNS vs. kinase inhibition) .
  • Compared to EPP’s pyrazole-rich acetamide, the target compound’s o-tolyl group may enhance hydrophobicity, favoring membrane penetration in herbicidal applications .

Crystallographic and Hydrogen-Bonding Behavior

  • Hydrogen-bonding patterns: The morpholino and pyrazole groups in the target compound likely form robust hydrogen-bond networks, as observed in related pyrazolyl-acetamide crystals (e.g., N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine) . This contrasts with simpler acetamides like acetochlor, which lack such polar motifs .
  • Crystal packing : The steric bulk of the 2-ethyl-6-methylphenyl group may induce unique packing arrangements, akin to substituted indole-acetamides (e.g., N-(2-(tert-butyl)phenyl)-...indol-3-yl)acetamide), which exhibit layered structures due to van der Waals interactions .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Aromatic amide : The presence of an acetamide moiety contributes to its stability and interaction with biological targets.
  • Morpholino group : This moiety is known for enhancing solubility and bioavailability.
  • Pyrazole ring : The pyrazole structure is associated with various biological activities, including anti-inflammatory and antimicrobial effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, which include compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial properties .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are supported by research demonstrating that pyrazole derivatives can inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism through which these compounds may exert protective effects against inflammatory diseases .

The mechanisms underlying the biological activity of this compound likely involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like xanthine oxidase, suggesting that this compound may also possess similar inhibitory capabilities.
  • Interaction with Receptors : The morpholino group may facilitate binding to specific receptors involved in inflammatory pathways, thereby modulating the immune response.

Case Studies

Several studies have evaluated the biological activity of related pyrazole derivatives:

Study Compound Activity Findings
Study 1Pyrazole Derivative AAntimicrobialMIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus
Study 2Pyrazole Derivative BAnti-inflammatoryInhibited LPS-induced NO production significantly
Study 3Pyrazole Derivative CEnzyme InhibitionIC50 = 72.4 μM against xanthine oxidase

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via 1,3-dipolar cycloaddition (click chemistry) between azide and alkyne precursors, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Reagent ratios : Use equimolar azide and alkyne (0.5 mmol each) with 10 mol% Cu(OAc)₂ as catalyst .
  • Solvent system : A 3:1 t-BuOH:H₂O mixture enhances regioselectivity and yield .
  • Reaction monitoring : Track progress via TLC (hexane:EtOAc 8:2) and confirm completion at 6–8 hours .
  • Workup : Quench with ice, extract with EtOAc, and recrystallize (ethanol) for purity .
    Optimization involves adjusting solvent polarity (e.g., DMF for sluggish reactions) and catalyst loading (≤20 mol% to minimize byproducts) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Use DMSO-d₆ to resolve aromatic protons (e.g., δ 5.38–8.61 ppm for triazole and acetamide groups) and confirm substitution patterns .
  • IR spectroscopy : Identify key bands (e.g., C=O stretch at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed, as in 404.1359 vs. 404.1348) .
  • X-ray crystallography : For structural confirmation, refine data using SHELXL (high-resolution, twinned data) .

Advanced: How can discrepancies in biological activity data between this compound and structural analogs be systematically resolved?

Answer:
Discrepancies often arise from assay variability or structural nuances. Mitigation strategies include:

  • Comparative IC50 analysis : Benchmark against analogs (e.g., pyridazinone derivatives with IC50 10.5–15.0 µM) under identical assay conditions .
  • Purity validation : Use HPLC (≥95% purity) to exclude impurity-driven artifacts .
  • Structural tweaks : Modify substituents (e.g., morpholino vs. piperidine) to assess pharmacophore contributions .
  • Statistical rigor : Apply ANOVA to biological replicates (n ≥ 3) to confirm significance .

Advanced: What computational and experimental approaches are suitable for analyzing hydrogen-bonding networks in its crystal structure?

Answer:

  • Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D, C, or R motifs) using SHELX-refined coordinates .
  • SHELXD/SHELXE : Resolve high-resolution structures and identify intermolecular interactions (e.g., N–H···O=C) .
  • DFT calculations : Model hydrogen-bond energies (e.g., B3LYP/6-31G*) to predict stability .
  • Thermal ellipsoid plots : Visualize anisotropic displacement parameters to assess bond rigidity .

Advanced: How should researchers design experiments to elucidate structure-activity relationships (SAR) for morpholino-pyrazole derivatives?

Answer:

  • Scaffold diversification : Synthesize analogs with varied substituents (e.g., o-tolyl vs. p-nitrophenyl) and compare bioactivity .
  • Pharmacophore mapping : Use docking studies (AutoDock Vina) to identify critical interactions (e.g., morpholino oxygen with kinase active sites) .
  • QSAR modeling : Train models on IC50 data (e.g., MLR or Random Forest) to predict activity of novel derivatives .
  • Metabolic profiling : Assess stability in liver microsomes to link structural features (e.g., acetamide group) to pharmacokinetics .

Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data?

Answer:

  • Force field adjustment : Refine MMFF94 parameters for non-covalent interactions (e.g., π-stacking) to align with observed packing .
  • Dynamic crystallization : Vapor diffusion (e.g., EtOH:H₂O) to isolate polymorphs and compare with predicted unit cells .
  • Rietveld refinement : For powder XRD data, use TOPAS to reconcile discrepancies in predicted vs. experimental lattice parameters .
  • Synchrotron data : Collect high-flux data (λ = 0.7 Å) to resolve ambiguous electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.